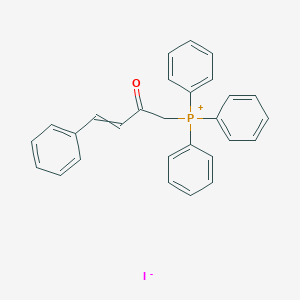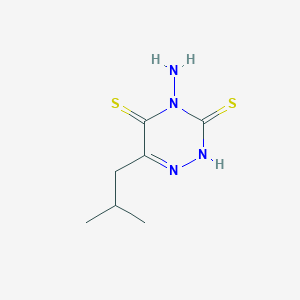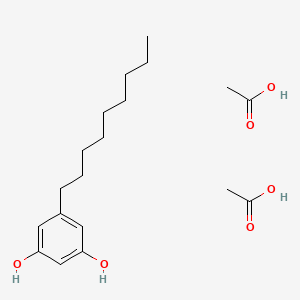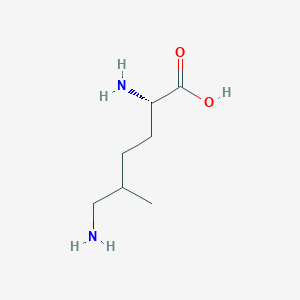![molecular formula C9H8ClN3S2 B14588800 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- CAS No. 61335-31-7](/img/structure/B14588800.png)
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiadiazole family, known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is characterized by the formation of a thiadiazole ring through cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key reagents such as phosphorus oxychloride and methoxy cinnamic acid are employed under controlled temperature and pressure conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Applications De Recherche Scientifique
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Demonstrates potent anticancer properties, with studies showing its effectiveness against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- involves its interaction with various molecular targets and pathways:
Anticancer Activity: It exerts its effects by inhibiting key enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
Anticonvulsant Activity: It modulates the GABAA pathway, preventing neurons from firing excessively and thereby controlling seizures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole-2(3H)-thione: A simpler analog with similar biological activities.
4-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Amino-1,3,4-thiadiazole: Exhibits significant antifungal activity.
Uniqueness
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- stands out due to its enhanced lipophilicity, which facilitates its passage through biological membranes and increases its bioavailability . This unique property makes it a more effective candidate for drug development compared to its simpler analogs.
Propriétés
Numéro CAS |
61335-31-7 |
|---|---|
Formule moléculaire |
C9H8ClN3S2 |
Poids moléculaire |
257.8 g/mol |
Nom IUPAC |
5-(4-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H8ClN3S2/c1-5-4-6(10)2-3-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
GMHOELRIXWYSBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC2=NNC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)


![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)

![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)



![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
